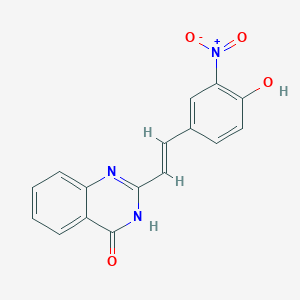

2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one

Description

Properties

Molecular Formula |

C16H11N3O4 |

|---|---|

Molecular Weight |

309.28 g/mol |

IUPAC Name |

2-[(E)-2-(4-hydroxy-3-nitrophenyl)ethenyl]-3H-quinazolin-4-one |

InChI |

InChI=1S/C16H11N3O4/c20-14-7-5-10(9-13(14)19(22)23)6-8-15-17-12-4-2-1-3-11(12)16(21)18-15/h1-9,20H,(H,17,18,21)/b8-6+ |

InChI Key |

AFXHRVVWIVWNRH-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Anticancer Potential of Quinazolinone Derivatives

This guide provides an in-depth exploration of quinazolinone derivatives as a privileged scaffold in anticancer drug discovery. We will dissect the core mechanisms of action, explore key structure-activity relationships, and detail the experimental workflows used to validate these potent compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of oncology.

Introduction: The Quinazolinone Scaffold - A Cornerstone in Oncology

The quinazolinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity. Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties, making it a recurring motif in numerous approved and investigational drugs. In oncology, quinazolinone derivatives have demonstrated remarkable success, most notably as inhibitors of key signaling proteins that drive tumor proliferation, survival, and metastasis.

The clinical significance of this scaffold is underscored by the success of drugs like gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) and have revolutionized the treatment of certain cancers. The adaptability of the quinazolinone ring system continues to fuel the development of novel anticancer agents targeting a diverse range of cellular pathways.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Quinazolinone derivatives exert their anticancer effects by targeting various hallmarks of cancer. The following sections delve into the primary mechanisms of action, supported by experimental evidence.

Inhibition of Tyrosine Kinases

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common driver of tumorigenesis. Quinazolinone-based compounds have been extensively developed as ATP-competitive inhibitors of these kinases.

A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or activating mutations of EGFR are prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Quinazolinone derivatives, such as gefitinib and erlotinib, bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways like the MAPK and PI3K/Akt pathways. This blockade of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled proliferation. Several quinazolinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:

-

Caspase Activation: The caspase cascade is a central execution pathway of apoptosis. Quinazolinone compounds have been reported to activate initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7), leading to the cleavage of cellular substrates and eventual cell death.

-

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins is critical for cell survival. Some quinazolinone derivatives can upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, thereby shifting the balance towards apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Elevated levels of ROS can induce oxidative stress and damage cellular components, ultimately triggering apoptosis. Certain quinazolinone-based compounds have been found to increase ROS production in cancer cells, contributing to their cytotoxic effects.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by the loss of this regulation, leading to incessant cell proliferation. Quinazolinone derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, most commonly at the G2/M or G1 phase. This arrest prevents cancer cells from entering mitosis and dividing, thereby inhibiting tumor growth. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Structure-Activity Relationship (SAR) Studies

The anticancer potency and selectivity of quinazolinone derivatives are highly dependent on the nature and position of substituents on the quinazolinone core. Extensive SAR studies have been conducted to optimize the pharmacological properties of these compounds.

Table 1: Key Structure-Activity Relationships of Quinazolinone Derivatives

| Position of Substitution | Key Substituents and Their Effects on Activity |

| Position 2 | Introduction of various substituted aryl or heterocyclic rings can significantly influence anticancer activity. For instance, the presence of a phenyl ring with electron-withdrawing groups has been shown to enhance cytotoxic effects in some series. |

| Position 3 | Substitution at this position with different aliphatic or aromatic amines can modulate the compound's interaction with the target protein. The nature of the substituent can impact the compound's solubility and pharmacokinetic properties. |

| Position 4 | The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors. Modifications to the aniline ring, such as the introduction of small, electron-withdrawing groups at the 3- and 4-positions, are crucial for potent inhibitory activity. |

| Positions 6 and 7 | Substitution with methoxy or other alkoxy groups at these positions is a common feature in many potent quinazolinone-based inhibitors. These groups can enhance binding affinity and improve the overall pharmacological profile of the compound. |

Prominent Quinazolinone-Based Anticancer Drugs

The clinical success of quinazolinone derivatives is a testament to their therapeutic potential.

Table 2: Selected Quinazolinone Derivatives in Clinical Use or Development

| Compound | Target(s) | Approved/Investigational | Key Indications |

| Gefitinib | EGFR | Approved | Non-small cell lung cancer (NSCLC) |

| Erlotinib | EGFR | Approved | NSCLC, Pancreatic cancer |

| Lapatinib | EGFR, HER2 | Approved | Breast cancer |

| Vandetanib | VEGFR, EGFR, RET | Approved | Medullary thyroid cancer |

| Afatinib | EGFR, HER2, HER4 (irreversible) | Approved | NSCLC |

| Osimertinib | EGFR (including T790M mutation) | Approved | NSCLC |

Experimental Protocols for Evaluation

The preclinical evaluation of novel quinazolinone derivatives involves a battery of in vitro and in vivo assays to determine their anticancer activity and mechanism of action.

In Vitro Antiproliferative Assay (MTT Assay)

This is a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivative for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT antiproliferative assay.

Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with the quinazolinone derivative at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Future Perspectives and Challenges

The field of quinazolinone-based anticancer drug discovery continues to evolve. Future research will likely focus on:

-

Development of Novel Multi-Targeted Inhibitors: Designing single molecules that can inhibit multiple cancer-related targets to overcome drug resistance and improve therapeutic efficacy.

-

Targeting Novel Pathways: Exploring the potential of quinazolinone derivatives to modulate other cancer-relevant pathways beyond kinase inhibition.

-

Improving Pharmacokinetic Properties: Optimizing the drug-like properties of new derivatives to enhance their bioavailability, metabolic stability, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of quinazolinone-based drugs with other anticancer agents to develop more effective treatment regimens.

Despite the successes, challenges remain, including the emergence of drug resistance and off-target toxicities. A deeper understanding of the molecular mechanisms underlying these challenges will be crucial for the development of the next generation of quinazolinone-based anticancer therapies.

References

-

Gefitinib - Wikipedia. [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]

-

What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]

-

EGFR Signaling Pathway | Sino Biological. [Link]

The Quinazolinone Scaffold: A Technical Guide to Therapeutic Exploration

Executive Summary

The 4(3H)-quinazolinone nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors and enzymes. Unlike its fully aromatic cousin, quinazoline (the core of gefitinib/erlotinib), the quinazolinone moiety introduces a carbonyl at position 4, altering hydrogen bond donor/acceptor profiles and tautomeric potential. This guide dissects the structural utility of quinazolinone analogs, focusing on their application in kinase inhibition (specifically PI3Kδ), tubulin modulation, and emerging antimicrobial targets. It provides a rigorous examination of synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-stage drug discovery.

Part 1: The Scaffold & Chemical Logic

Structural Architecture & Tautomerism

The core structure of interest is the 4(3H)-quinazolinone . Its pharmacological versatility stems from its ability to interact with biological targets through multiple vectors:

-

H-Bonding: The lactam unit (N3-H and C4=O) acts as a directional H-bond donor/acceptor pair, critical for binding in the ATP-binding pockets of kinases.

-

-Stacking: The fused benzene ring allows for

-

Tautomeric Equilibrium: While the lactam (keto) form predominates in solution, the lactim (enol) tautomer can participate in specific catalytic mechanisms or metal chelation.

The "Privileged" Status

The term "privileged" is not merely descriptive but functional. The quinazolinone core is rigid enough to minimize entropic penalties upon binding but flexible enough—via substituents at C2 and N3—to traverse diverse chemical spaces.

Key FDA-Approved Benchmarks:

-

Idelalisib (Zydelig): A first-in-class PI3Kδ inhibitor for chronic lymphocytic leukemia (CLL). It showcases the power of the quinazolinone scaffold to achieve high selectivity (over PI3K

) via N3-substitution. -

Methaqualone: Historically significant sedative (GABAergic modulator), demonstrating the scaffold's CNS penetrability.

-

Raltitrexed: A thymidylate synthase inhibitor used in colorectal cancer.

Part 2: Synthetic Methodologies

To explore this scaffold, robust synthetic routes are required. We categorize these into "Classic Stepwise" and "Modern Multicomponent" approaches.

Pathway Analysis

The choice of synthesis depends on the diversity point required.

-

Route A (Niementowski Variation): Best for C2 modifications.

-

Route B (Benzoxazinone Intermediate): Best for N3 diversity (creating libraries of varying amines).

-

Route C (Isatoic Anhydride): Ideal for one-pot combinatorial chemistry.

Visualization: Synthetic Logic Flow

The following diagram maps the decision synthesis tree for accessing specific substitution patterns.

Caption: Comparative synthetic pathways. The Benzoxazinone route allows late-stage N3 diversification, while Isatoic Anhydride enables 3-component coupling.

Part 3: Structure-Activity Relationship (SAR)

The SAR of quinazolinone is highly position-dependent. Below is a technical breakdown of the "hotspots" for medicinal chemistry optimization.

SAR Matrix

| Position | Chemical Function | Therapeutic Implication |

| N3 | The "Steering Wheel" | Crucial for selectivity. Bulky aryl/heteroaryl groups here often dictate the target subclass (e.g., PI3K vs. DHFR). In Idelalisib, the purine-like moiety at N3 is essential for the hinge region interaction. |

| C2 | Lipophilic Anchor | Substituents here (alkyl, aryl) sit in the hydrophobic pocket. A C2-methyl or C2-phenyl group stabilizes the molecule in the active site. C2-styryl groups often enhance anticancer potency via tubulin interactions. |

| C6/C7 | Electronic Tuning | Halogens (F, Cl) or solubilizing groups (morpholine, piperazine) at these positions modulate metabolic stability and solubility without drastically altering binding mode. |

| C4 (C=O) | H-Bond Acceptor | Essential for the "donor-acceptor" motif. Removal or reduction to the quinazoline (fully aromatic) changes the drug class entirely (e.g., to EGFR inhibitors like Gefitinib). |

Visualization: SAR Heatmap

Caption: Functional mapping of the quinazolinone ring. N3 and C2 are the primary vectors for potency and selectivity optimization.

Part 4: Therapeutic Case Study – PI3Kδ Inhibition

While quinazolinones have broad activity, their role in Phosphoinositide 3-kinase (PI3K) inhibition is the most clinically validated high-value application.

Mechanism of Action (Idelalisib Analogues)

PI3Kδ is hyperactive in B-cell malignancies. Quinazolinone analogs function as ATP-competitive inhibitors .

-

Binding: The quinazolinone core mimics the adenine ring of ATP.

-

Interaction: The N3 substituent extends into the affinity pocket (specificity pocket), which is distinct in the delta isoform compared to alpha/beta.

-

Result: Inhibition of the conversion of PIP2 to PIP3, blocking the AKT/mTOR signaling cascade, leading to apoptosis in malignant B-cells.

Visualization: Signaling Pathway Blockade

Caption: Mechanism of Action. Quinazolinone analogs block PI3K, preventing PIP3 generation and halting the pro-survival AKT/mTOR cascade.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

Rationale: This protocol uses the Benzoxazinone Route .[1] It is preferred for generating N3-diversity libraries because the intermediate (benzoxazinone) is stable and can be reacted with various amines in parallel.

Materials:

-

Anthranilic acid (1.0 eq)

-

Acetic anhydride (excess, solvent/reagent)

-

Aniline (1.1 eq)

-

Ethanol (anhydrous)

Step-by-Step Workflow:

-

Formation of Benzoxazinone Intermediate:

-

Reflux anthranilic acid in acetic anhydride for 1-2 hours.

-

Observation: Reaction mixture turns clear then precipitates upon cooling.

-

Isolation: Cool to 0°C. Filter the solid 2-methyl-3,1-benzoxazin-4-one. Wash with cold hexane. Dry under vacuum.

-

Checkpoint: Verify formation by IR (sharp lactone C=O peak ~1750 cm⁻¹).

-

-

Ring Opening & Closure (Quinazolinone Formation):

-

Dissolve the isolated benzoxazinone in ethanol.

-

Add aniline (1.1 eq).

-

Reflux for 3-4 hours.

-

Mechanism:[2][3][4][5] The amine attacks the lactone carbonyl (ring opening to diamide), followed by dehydration (ring closure) to form the quinazolinone.

-

Work-up: Cool the mixture. The product usually crystallizes out. If not, reduce volume under vacuum and add cold water.

-

Purification: Recrystallize from ethanol/DMF.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet of anthranilic acid and the appearance of aromatic protons corresponding to the N3-phenyl group.

-

Yield Expectation: 75-85%.

-

Protocol: In Vitro Kinase Inhibition Assay (PI3Kδ)

Rationale: To validate therapeutic potential, a biochemical assay is necessary before cell-based work.

System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based ATP detection.

-

Preparation: Prepare 3x concentrations of:

-

Enzyme (recombinant PI3Kδ).

-

Substrate (PIP2:PS lipid vesicles) + ATP (at Km).

-

Test Compound (Quinazolinone analog) in DMSO (serial dilutions).

-

-

Reaction:

-

Add 2 µL Compound + 2 µL Enzyme. Incubate 15 min (allows inhibitor binding).

-

Add 2 µL Substrate/ATP mix to start reaction.

-

Incubate 60 min at Room Temp.

-

-

Detection:

-

Add ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Plot RLU vs. log[Compound].

-

Calculate IC50 using non-linear regression (Sigmoidal dose-response).

-

Part 6: Future Directions & Hybrids

The future of quinazolinone therapeutics lies in Molecular Hybridization and PROTACs .

-

Hybrids: Fusing the quinazolinone core with other pharmacophores (e.g., chalcones, artemisinin) to tackle drug-resistant malaria or cancer.

-

PROTACs: Using the quinazolinone moiety as the "warhead" (ligand for the protein of interest, e.g., EGFR or BRD4) linked to an E3 ligase recruiter to induce protein degradation rather than just inhibition.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2021. Link

-

Quinazolinone Analogs as Potential Therapeutic Agents. Current Medicinal Chemistry, 2011. Link

-

Idelalisib (Zydelig): First-in-class PI3K delta inhibitor. FDA Label/AccessData. Link

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 2016.[6] Link

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals, 2023. Link

Sources

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H)-ones

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This guide provides an in-depth exploration of the synthesis of two key classes of this heterocyclic family: 2,3-dihydroquinazolin-4(1H)-ones and their oxidized counterparts, quinazolin-4(3H)-ones. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols.

Part 1: The Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

2,3-Dihydroquinazolin-4(1H)-ones are valuable intermediates and bioactive molecules in their own right. Their synthesis is most commonly achieved through multicomponent reactions, which offer the advantage of building molecular complexity in a single step.

Three-Component Synthesis from Isatoic Anhydride

One of the most versatile and widely employed methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component reaction of isatoic anhydride, a primary amine or ammonia source, and an aldehyde.[1][2] This approach is highly convergent and allows for the facile introduction of diversity at the 2- and 3-positions of the quinazolinone core.

Mechanism of the Three-Component Reaction:

The reaction proceeds through a cascade of events, typically initiated by the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride. This is followed by decarboxylation to form a 2-aminobenzamide intermediate. Concurrently, the amine can also condense with the aldehyde to form an imine. The final cyclization step involves the intramolecular attack of the 2-aminobenzamide's amino group on the imine carbon, leading to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system.[3]

Figure 1: General workflow for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride.

Experimental Protocol: Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones using a Bismuth Nitrate Catalyst [4]

-

To a reaction vessel, add isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.05 mmol) as the catalyst.[4]

-

Heat the solvent-free mixture at 80°C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (1:3) eluent.[4]

-

Upon completion, add hot ethanol (15 mL) to the reaction mixture and filter to remove the catalyst.[4]

-

The pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one is obtained by recrystallization from ethanol.[4]

Two-Component Synthesis from 2-Aminobenzamide

A more direct, though less convergent, approach involves the condensation of a pre-formed 2-aminobenzamide with an aldehyde or ketone. This method is particularly useful when the desired 2-aminobenzamide is readily available or when a library of compounds with a fixed N1-substituent is desired.

Mechanism of the Two-Component Reaction:

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. The primary amino group of 2-aminobenzamide then acts as a nucleophile, attacking the activated carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an imine, which then undergoes intramolecular cyclization via the attack of the amide nitrogen onto the imine carbon to yield the final 2,3-dihydroquinazolin-4(1H)-one product.[5]

Figure 2: Reaction pathway for the two-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones using a Natural Acid Catalyst [6]

-

In a round-bottom flask, combine 2-aminobenzamide (1 mmol) and an aromatic aldehyde (1 mmol).[6]

-

Add 5 mL of lemon juice (as a natural acid catalyst) to the mixture.[6]

-

Stir the reaction mixture at room temperature for the time required for the reaction to complete, as monitored by TLC (ethyl acetate:n-hexane, 1:9).[6]

-

Upon completion, wash the solid residue with ethanol.[6]

-

Collect the solid product by filtration and purify by recrystallization from ethanol.[6]

Catalyst and Solvent Systems

A wide variety of catalysts and solvent systems have been employed to promote the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, with a growing emphasis on green and sustainable methodologies.

| Catalyst System | Solvent | Key Advantages |

| Bismuth(III) Nitrate[4] | Solvent-free | Low toxicity, low cost, easy work-up. |

| Nano-SiO₂-SO₃H[1] | Solvent-free | Reusable, high yields, short reaction times. |

| Lemon Juice[6] | Aqueous | Natural, inexpensive, and environmentally benign. |

| Ionic Liquids[7] | Ionic Liquid/Water | Eco-friendly, potential for catalyst recycling. |

| Amberlyst-15[6] | Acetonitrile | Heterogeneous, easily separable, and reusable. |

Part 2: The Synthesis of Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones represent a fully aromatized and highly stable class of the quinazolinone family. Their synthesis can be achieved through several distinct strategies, most notably the classical Niementowski synthesis and the dehydrogenation of their 2,3-dihydro precursors.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a foundational method for the preparation of quinazolin-4(3H)-ones, involving the thermal condensation of anthranilic acid with an amide.[8][9] Formamide is commonly used to produce the unsubstituted quinazolin-4(3H)-one, while other amides can be employed to introduce substituents at the 2-position.[8]

Mechanism of the Niementowski Reaction:

The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, forming an N-acylanthranilamide intermediate. This is followed by intramolecular cyclodehydration, where the carboxylic acid group facilitates ring closure to yield the quinazolin-4(3H)-one.[8]

Figure 3: The Niementowski reaction for the synthesis of quinazolin-4(3H)-ones.

Experimental Protocol: Conventional Heating Method for Niementowski Synthesis [10]

-

In a suitable reaction vessel, prepare a mixture of anthranilic acid and formamide in a 1:4 molar ratio.[10]

-

Heat the mixture to 130-135°C with constant stirring for 2 hours. Alternatively, heating at 150-160°C for 8 hours has also been reported.[10]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.[10]

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol or methanol to obtain pure 4(3H)-quinazolinone.[10]

Microwave-Assisted Niementowski Synthesis:

Microwave irradiation has been shown to significantly accelerate the Niementowski reaction, reducing reaction times from hours to minutes and often improving yields.[11]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis [10]

-

Place a mixture of anthranilic acid and formamide in a microwave-safe vessel.[10]

-

Irradiate the mixture in a microwave reactor. Typical conditions involve heating for a few minutes.[10]

-

After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.[10]

-

The work-up and purification are similar to the conventional method: filter the precipitate, wash with water, dry, and recrystallize from ethanol.[10]

Dehydrogenation of 2,3-Dihydroquinazolin-4(1H)-ones

A common and efficient route to quinazolin-4(3H)-ones is the oxidation or dehydrogenation of their corresponding 2,3-dihydro precursors. This two-step approach (synthesis of the dihydro-derivative followed by oxidation) allows for a high degree of flexibility in substituent patterns.

A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO₄), bismuth(III) nitrate, and molecular iodine.

Experimental Protocol: Oxidation using Potassium Permanganate [12]

-

Dissolve the 2,3-dihydroquinazolin-4(1H)-one in acetone.

-

Heat the solution to reflux.

-

Add a solution of potassium permanganate (KMnO₄) dropwise to the refluxing solution.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Evaporate the solvent from the filtrate and purify the residue by column chromatography or recrystallization to afford the quinazolin-4(3H)-one.

Experimental Protocol: One-Pot Synthesis and Oxidation using Bismuth(III) Nitrate [4]

-

Following the completion of the synthesis of the 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one as described in section 1.1, add an additional amount of Bi(NO₃)₃·5H₂O (0.65 mmol) to the reaction mixture.[4]

-

Heat the mixture at 100°C for the appropriate time, monitoring the progress by TLC (ethyl acetate/n-hexane, 1:5).[4]

-

Upon completion, add hot ethanol (15 mL) and filter the mixture.[4]

-

The pure 2,3-disubstituted quinazolin-4(3H)-one is obtained by recrystallization from ethanol.[4]

Conclusion

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones offers a rich landscape of chemical transformations for medicinal chemists and drug development professionals. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Modern advancements, including the use of green catalysts, microwave-assisted synthesis, and one-pot multicomponent reactions, have made the synthesis of these valuable scaffolds more efficient, economical, and environmentally friendly. This guide provides a solid foundation for the rational design and execution of synthetic routes to this important class of heterocyclic compounds.

References

-

Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. (2011). Comptes Rendus Chimie. [Link]

-

Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. (2025). Scientific Reports. [Link]

-

Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. (n.d.). Florida Gulf Coast University. [Link]

-

Multicomponent reaction for the synthesis of 2,3- dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc catalyzed by SnCl2.2H2O under solvent- free conditions. (2019). Eurasian Chemical Communications. [Link]

-

Synthesis of 2,3-Dihydroquinazolines Using Acid Catalyst. (2024). Journal of Synthetic Chemistry. [Link]

-

Niementowski quinazoline synthesis. (n.d.). Name-Reaction.com. [Link]

-

Niementowski quinazoline synthesis. (n.d.). Wikipedia. [Link]

-

Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. (n.d.). Scilit. [Link]

-

Synthesis of Multifunctional 2,3‐Dihydroquinolin‐4(1H)‐one Building Blocks via Permanganate‐Promoted Oxidation of 1,2,3,4‐Tetrahydroquinolines. (2026). Chemistry – A European Journal. [Link]

-

H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (n.d.). ACS Omega. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

-

One Pot Synthesis of 4(3H)‐Quinazolinones. (2025). ChemistrySelect. [Link]

-

An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. (n.d.). Scholars Research Library. [Link]

-

One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. (2021). Molecules. [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Molecules. [Link]

-

An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. (2020). Frontiers in Chemistry. [Link]

-

Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. (2007). Green Chemistry. [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). Chemistry & Biodiversity. [Link]

-

Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of. (n.d.). ChemRxiv. [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.). ResearchGate. [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). RSC Medicinal Chemistry. [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). European Journal of Medicinal Chemistry. [Link]

-

Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using heterogeneous solid acid catalysts: unexpected formation of 2,3-dihydro-2-(4-(tetrahydro-2H- pyran-2-yloxy)butyl)quinazolin-4(1H). (2012). ARKIVOC. [Link]

-

Efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using heterogeneous solid acid catalysts: unexpected formation of 2,3-dihydro-2-(4-(tetrahydro-2H-pyran-2-yloxy)butyl). (2025). ARKIVOC. [Link]

-

Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ResearchGate. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). Organic Communications. [Link]

-

Efficient synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst. (n.d.). ResearchGate. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). CORE. [Link]

-

2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (n.d.). Molecules. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). Molecules. [Link]

Sources

- 1. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to interact with a multitude of biological targets have cemented its status as a "privileged scaffold."[2] This guide provides a comprehensive exploration of the discovery and development of novel quinazolinone-based therapeutic agents, delving into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their diverse pharmacological activities. From potent anticancer agents to novel antimicrobial and anti-inflammatory drugs, the quinazolinone motif continues to fuel the discovery of next-generation therapeutics.[3][4]

The Quinazolinone Core: Structural Isomers and Pharmacological Significance

The term "quinazolinone" primarily refers to oxidized derivatives of quinazoline.[1] The position of the carbonyl group on the pyrimidine ring gives rise to different isomers, with 4(3H)-quinazolinones being the most extensively studied and pharmacologically significant.[1][5] The core structure's amenability to substitution at various positions, particularly at the 2, 3, 6, and 7-positions, allows for the fine-tuning of its physicochemical properties and biological activity.[6][7] This inherent modularity is a key reason for the quinazolinone scaffold's success in drug discovery, enabling the generation of vast libraries of analogues for screening and optimization.

Caption: Core structure of quinazolinone isomers and key positions for substitution.

Synthetic Strategies: Building the Quinazolinone Scaffold

A variety of synthetic methodologies have been developed for the construction of the quinazolinone core, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted approaches.[8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Synthetic Routes

One of the most common methods for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization with a primary amine.[10] This versatile approach allows for the introduction of diverse substituents at the 2 and 3-positions.

Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

-

Step 1: Acylation of Anthranilic Acid. Anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-acylanthranilic acid.

-

Step 2: Cyclization with Acetic Anhydride. The N-acylanthranilic acid is heated with acetic anhydride to yield the corresponding 2-substituted-1,3-benzoxazin-4-one.[10]

-

Step 3: Amination. The benzoxazinone intermediate is then refluxed with a primary amine in a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted 4(3H)-quinazolinone.[10]

Modern Synthetic Methodologies

More recent synthetic innovations have focused on improving reaction efficiency, yield, and environmental footprint. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives.[8]

-

Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions have been employed for the efficient construction of the quinazolinone ring system.[9]

-

Ultrasound-Promoted Synthesis: Sonication has been utilized to accelerate the condensation reactions involved in quinazolinone synthesis.[8]

Caption: Generalized synthetic workflow for the construction of the 4(3H)-quinazolinone core.

Therapeutic Applications and Mechanisms of Action

The pharmacological diversity of quinazolinone derivatives is extensive, with significant research focused on their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[4][11][12]

Anticancer Activity

Quinazolinone-based compounds have emerged as a prominent class of anticancer agents, with several derivatives receiving FDA approval for the treatment of various malignancies.[7] Their mechanisms of action are often targeted, focusing on key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2]

Key Anticancer Mechanisms:

-

EGFR Inhibition: Many quinazolinone derivatives, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in tumors.[2]

-

VEGFR-2 Inhibition: By targeting vascular endothelial growth factor receptor 2 (VEGFR-2), certain quinazolinones can inhibit angiogenesis, the formation of new blood vessels that supply tumors.[7]

-

Tubulin Polymerization Inhibition: Some quinazolinone analogues disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors based on the quinazolinone scaffold have shown promise in treating cancers with deficiencies in DNA repair pathways.[2][7]

Caption: Key anticancer mechanisms of action for quinazolinone derivatives.

Table 1: Selected Quinazolinone-Based Anticancer Agents and their Targets

| Compound | Target(s) | Cancer Type | Reference |

| Gefitinib | EGFR | Non-small cell lung cancer | [2] |

| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer | [2] |

| Vandetanib | VEGFR-2, EGFR, RET | Medullary thyroid cancer | [7] |

| Lapatinib | EGFR, HER2 | Breast cancer | [15] |

Antimicrobial Activity

In an era of growing antimicrobial resistance, the quinazolinone scaffold has been explored for the development of novel antibacterial and antifungal agents.[16] These compounds often exert their effects by targeting essential bacterial enzymes or disrupting cell wall integrity.[2][17]

Mechanisms of Antimicrobial Action:

-

DNA Gyrase Inhibition: Some quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[18]

-

Cell Wall Synthesis Inhibition: Interference with the biosynthesis of the bacterial cell wall is another reported mechanism.[2]

-

Interaction with DNA Structures: Certain compounds may directly interact with bacterial DNA, leading to impaired cellular function.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The quinazolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory and CNS Activities

Quinazolinone derivatives have also demonstrated significant potential as anti-inflammatory and central nervous system (CNS) active agents.[19][20]

-

Anti-inflammatory Activity: The anti-inflammatory effects of certain quinazolinones are attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[21][22]

-

CNS Activity: The lipophilic nature of the quinazolinone scaffold allows for penetration of the blood-brain barrier, making it a suitable platform for the development of CNS-active drugs, including anticonvulsant and antidepressant agents.[23][24] Methaqualone is a well-known historical example of a quinazolinone with sedative-hypnotic properties.[25]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the quinazolinone scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies.[6] These studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.

Key SAR Insights:

-

Substituents at Position 2: The nature of the substituent at the 2-position significantly influences the compound's interaction with its biological target. For example, aromatic or heterocyclic rings at this position are often important for anticancer and antimicrobial activities.[2]

-

Substituents at Position 3: Modifications at the 3-position can modulate the compound's potency, solubility, and pharmacokinetic properties. The introduction of substituted aromatic rings or other functional groups at this position has been a successful strategy in many drug discovery programs.[2]

-

Halogenation at Positions 6 and 8: The presence of halogen atoms, such as chlorine or bromine, at the 6 and 8-positions of the quinazolinone ring has been shown to enhance the biological activity of many derivatives.[2][26]

Caption: Key structure-activity relationship insights for the quinazolinone scaffold.

Conclusion and Future Perspectives

The quinazolinone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse array of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent analogues with improved pharmacokinetic and safety profiles. The exploration of novel therapeutic targets and the application of computational drug design methods will undoubtedly accelerate the discovery of the next generation of quinazolinone-based drugs.

References

- Deulkar, A. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry.

-

Al-Suwaidan, I. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]

-

Foroumadi, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

-

Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. SciPharm. Retrieved from [Link]

-

Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences. Retrieved from [Link]

-

Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ma, Y., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Retrieved from [Link]

-

Kumar, A., et al. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

-

Khan, I., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

-

Nguyen, T. T. H., et al. (n.d.). Quinazolinone based hydroxamates as anti-inflammatory agents. CTU Journal of Innovation and Sustainable Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Some quinazolinone derivatives as anticancer agents. Retrieved from [Link]

-

Yilmaz, M., & Beşli, S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

PapersFlow. (n.d.). Quinazolinone Anticancer Agents Research Guide. Retrieved from [Link]

-

Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Hassan, G. S., et al. (2017). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research. Retrieved from [Link]

-

Noolvi, M. N., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yilmaz, M., & Beşli, S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]

-

Malik, M. A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. Retrieved from [Link]

-

Al-Omar, M. A., & Amr, A.-G. E. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

-

Jangam, S., et al. (n.d.). Quinazolinone derivatives as potential CNS depressant agents. ResearchGate. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals. Retrieved from [Link]

-

Singh, S., et al. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

-

Amin, K. M., et al. (n.d.). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. Engineering Journal IJOER. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]

-

Charoensutthivarakul, S., et al. (2018). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecular Pharmaceutics. Retrieved from [Link]

-

Gamo, F.-J., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Infectious Diseases. Retrieved from [Link]

-

Foroumadi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Anwar, A., et al. (2020). Aryl Quinazolinone Derivatives as Novel Therapeutic Agents against Brain-Eating Amoebae. ACS Infectious Diseases. Retrieved from [Link]

-

Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Retrieved from [Link]

-

Liu, Z., et al. (2018). Discovery of Novel Quinazolinone Derivatives as High Potent and Selective PI3Kδ and PI3Kδ/γ Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Publish. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Retrieved from [Link]

-

Bolt, A. G., & Stephenson, J. A. (1969). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Omar, M. A., & Amr, A.-G. E. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Retrieved from [Link]

-

Johnson, E. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. ujpronline.com [ujpronline.com]

- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 10. brieflands.com [brieflands.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. papersflow.ai [papersflow.ai]

- 15. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. mdpi.com [mdpi.com]

- 19. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ijoer.com [ijoer.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents, exhibiting properties that include anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[2][4][5] The target molecule, 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one, combines this potent quinazolinone nucleus with a substituted styryl moiety. The introduction of the 4-hydroxy-3-nitro-phenyl group is of particular interest in drug discovery, as these functional groups can significantly influence the molecule's biological activity, potentially through mechanisms like hydrogen bonding, modulation of electronic properties, and specific interactions with biological targets such as enzymes or receptors.[2][4]

This document provides a comprehensive, field-proven guide for the synthesis of this target compound, intended for researchers and professionals in medicinal chemistry and drug development. The protocol is designed with an emphasis on explaining the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved via a two-step sequence. The strategy involves:

-

Formation of the Quinazolinone Core: Synthesis of the key intermediate, 2-methylquinazolin-4(1H)-one, from anthranilic acid.

-

Claisen-Schmidt Condensation: A base-catalyzed condensation reaction between the activated methyl group of the quinazolinone intermediate and 4-hydroxy-3-nitrobenzaldehyde to form the final styryl-linked product.

This approach is reliable and utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis.

Figure 1: High-level workflow for the two-part synthesis.

Part 1: Synthesis of 2-Methylquinazolin-4(1H)-one (Intermediate A)

Principle and Rationale

The most common and efficient route to 2-methylquinazolin-4(1H)-one begins with anthranilic acid.[6] The synthesis proceeds in two key stages:

-

N-Acetylation and Cyclodehydration: Anthranilic acid is first treated with acetic anhydride. The amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of N-acetylanthranilic acid. Upon heating, this intermediate undergoes intramolecular cyclization via dehydration to yield 2-methyl-3,1-benzoxazin-4-one. Acetic anhydride serves as both the acetylating agent and a dehydrating agent in this step.

-

Ammonolysis and Rearrangement: The resulting benzoxazinone is then reacted with a source of ammonia, such as ammonium acetate or aqueous ammonia.[6] The ammonia attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable 2-methylquinazolin-4(1H)-one.

This method is highly reliable and generally provides good yields of the desired intermediate.[6][7]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Anthranilic Acid | 137.14 | 5.0 g | 36.45 |

| Acetic Anhydride | 102.09 | 10.0 mL | 105.8 |

| Ammonium Acetate | 77.08 | 5.62 g | 72.9 |

| Ethanol | - | As needed | - |

| Water | - | As needed | - |

Procedure:

-

Step 1: Formation of 2-Methyl-3,1-benzoxazin-4-one

-

To a 100 mL round-bottom flask, add anthranilic acid (5.0 g, 36.45 mmol).

-

Carefully add acetic anhydride (10.0 mL, 105.8 mmol) to the flask.

-

Fit the flask with a reflux condenser and heat the mixture at reflux (approximately 130-140°C) in a heating mantle or oil bath for 1 hour. The solid will dissolve, and the solution will turn a pale yellow to brown color.

-

After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into 50 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

-

Collect the resulting solid precipitate by vacuum filtration, wash it thoroughly with cold water, and air-dry. This intermediate, 2-methyl-3,1-benzoxazin-4-one, is often used directly in the next step without further purification.

-

-

Step 2: Conversion to 2-Methylquinazolin-4(1H)-one

-

Transfer the crude 2-methyl-3,1-benzoxazin-4-one to a 250 mL round-bottom flask.

-

Add ammonium acetate (5.62 g, 72.9 mmol) and 50 mL of glacial acetic acid.

-

Heat the mixture at reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of crushed ice.

-

A solid precipitate will form. If precipitation is slow, neutralize the solution carefully with a concentrated ammonium hydroxide solution until it is slightly basic (pH ~8).

-

Collect the white to off-white solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual salts.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 2-methylquinazolin-4(1H)-one as a white crystalline solid.

-

Dry the final product in a vacuum oven at 60°C.

-

Expected Yield: ~75-85%. Melting Point: 230-232°C.[8]

Part 2: Synthesis of this compound

Principle and Mechanism: The Claisen-Schmidt Condensation

This transformation is a classic example of a Claisen-Schmidt condensation, which is a type of crossed-aldol reaction.[9][10] The key mechanistic steps are:

-

Enolate Formation: The methyl group at the C2 position of the quinazolinone ring is acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. In the presence of a base (e.g., piperidine or pyridine), a proton is abstracted to form a resonance-stabilized carbanion/enolate.

-

Nucleophilic Attack: This nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-hydroxy-3-nitrobenzaldehyde.

-

Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (an aldol adduct).

-

Dehydration: Under the reaction conditions (typically with heating), this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a conjugated double bond. This step is thermodynamically driven by the formation of an extended π-conjugated system involving both aromatic rings and the newly formed styryl bridge.

Figure 2: Mechanistic pathway of the condensation reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methylquinazolin-4(1H)-one | 160.17 | 2.0 g | 12.49 |

| 4-Hydroxy-3-nitrobenzaldehyde | 167.12 | 2.09 g | 12.49 |

| Glacial Acetic Acid | - | 20 mL | - |

| Piperidine | 85.15 | 0.5 mL | ~5.0 |

| Ethanol | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-methylquinazolin-4(1H)-one (2.0 g, 12.49 mmol) and 4-hydroxy-3-nitrobenzaldehyde (2.09 g, 12.49 mmol) in 20 mL of glacial acetic acid.

-

Add a catalytic amount of piperidine (0.5 mL) to the solution. The piperidine acts as the base to facilitate the condensation.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) for 4-6 hours.

-

Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The formation of a new, less polar spot indicates product formation.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into 150 mL of ice-cold water. A yellow or orange solid product will precipitate out.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with cold water to remove acetic acid and any unreacted starting materials.

-

Recrystallize the crude solid from ethanol or dimethylformamide (DMF) to yield the pure this compound.

-

Dry the purified product in a vacuum oven at 80°C overnight.

Expected Yield: ~65-80%. Appearance: Yellow to orange crystalline solid.

Characterization of Final Product

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons on both the quinazolinone and the nitrophenyl rings. Crucially, two doublets in the vinylic region (~7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) will confirm the trans configuration of the styryl double bond. The phenolic -OH and the quinazolinone N-H protons will appear as broad singlets.

-

¹³C NMR: Will show signals for all unique carbon atoms, including the vinylic carbons and the carbonyl carbon of the quinazolinone ring.

-

FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands corresponding to N-H stretching (~3200-3400), O-H stretching (~3300-3500), C=O stretching (~1680), C=C stretching (~1600), and asymmetric/symmetric stretching of the NO₂ group (~1520 and ~1340).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₁N₃O₄, M.W. = 309.28) should be observed.

References

- Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Royal Society of Chemistry.

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.

- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.

- Sancineto, L., et al. (2018). Q‐Tube© assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Arkivoc, 2018(iii), 270-278.

- Saitkulov, F. E., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID.

- ResearchGate. (2025). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.

- Prokop, A., & Polborn, K. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry, 14, 2377-2384.

- PraxiLabs. Claisen Schmidt Reaction Virtual Lab.

- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799.

- ResearchGate. (2025). One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles.

- Organic Chemistry Portal. Synthesis of quinazolinones.

- Saitkulov, F., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN‑4THIONE BASED ON ANTHRANYL ACID. CyberLeninka.

- MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

- Mohammadi, Z., & Ghaedi, A. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports, 15(1), 1-13.

- International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives.

- Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.

- Organic Chemistry Portal. Synthesis of quinazolines.

- Semantic Scholar. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents.

-

The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]

- Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 8(1), 1-13.

-

Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Available at: [Link]

- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.

- Sapaev, B., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. University Profile System.

- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 282-290.

-

BYJU'S. Claisen Condensation Mechanism. Available at: [Link]

-

University of Colorado Boulder. Claisen-Schmidt Condensation. Available at: [Link]

-

Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ppublishing.org [ppublishing.org]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. praxilabs.com [praxilabs.com]

- 10. byjus.com [byjus.com]

Application Notes & Protocols: Investigating the Anticancer Potential of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] In oncology, this structural motif is particularly prominent, with derivatives demonstrating efficacy against a variety of cancers, including those of the breast, lung, and pancreas.[1] The therapeutic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling.[1][2]

This document provides a detailed guide for researchers investigating the anticancer applications of a specific derivative, 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one . While direct studies on this molecule are emerging, its structural similarity to other 2-styrylquinazolin-4(3H)-ones allows for the formulation of a robust investigational framework. A closely related analog, 2-(4-hydroxystyryl)quinazolin-4(3H)-one, has been identified as a potent, broad-spectrum cytotoxic agent that induces G2/M cell cycle arrest, likely through the inhibition of tubulin polymerization.[3][4] The addition of a nitro group to the styryl moiety may modulate this activity, potentially enhancing its efficacy or altering its mechanism of action, warranting a thorough investigation.

These notes are designed to provide both the theoretical basis and practical protocols for a comprehensive preclinical evaluation of this compound.

Hypothesized Mechanism of Action

Based on the known activities of structurally related quinazolinones, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

-

Disruption of Microtubule Dynamics: Many quinazolinone derivatives function as inhibitors of tubulin polymerization.[3][4] By binding to tubulin, they can disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis.[3][4]

-

Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) through intrinsic or extrinsic pathways. This can be a consequence of cell cycle arrest or direct activation of apoptotic signaling cascades, often involving the release of cytochrome c from the mitochondria and the activation of caspases.[5][6][7]

-

Inhibition of Pro-Survival Signaling: The quinazolinone scaffold is a known inhibitor of various protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/AKT pathway.[8][9]

The following experimental plan is designed to systematically test these hypotheses.

Part 1: In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

MTT Incubation: Add 20 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3–4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-